[3-(difluoromethyl)-1H-pyrazol-5-yl]methanol
Overview
Description
[3-(Difluoromethyl)-1H-pyrazol-5-yl]methanol is a chemical compound that features a pyrazole ring substituted with a difluoromethyl group and a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of [3-(difluoromethyl)-1H-pyrazol-5-yl]methanol often involves optimizing the reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. For example, the use of nanoscale titanium dioxide as a catalyst can enhance the yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
[3-(Difluoromethyl)-1H-pyrazol-5-yl]methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The difluoromethyl group can be reduced to a methyl group.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol group can yield [3-(difluoromethyl)-1H-pyrazol-5-yl]carboxylic acid, while substitution reactions can introduce various functional groups onto the pyrazole ring .
Scientific Research Applications
Chemistry
In chemistry, [3-(difluoromethyl)-1H-pyrazol-5-yl]methanol is used as a building block for the synthesis of more complex molecules.
Biology
In biology, this compound is studied for its potential biological activities. The difluoromethyl group can enhance the metabolic stability and bioavailability of biologically active molecules, making it a valuable component in drug design .
Medicine
In medicine, this compound is explored for its potential therapeutic applications. Its ability to interact with specific molecular targets can make it a candidate for the development of new drugs .
Industry
In industry, this compound is used in the development of agrochemicals and materials. Its unique chemical properties can improve the performance and stability of these products .
Mechanism of Action
The mechanism of action of [3-(difluoromethyl)-1H-pyrazol-5-yl]methanol involves its interaction with specific molecular targets. The difluoromethyl group can enhance the binding affinity of the compound to its target, while the methanol group can facilitate its solubility and bioavailability. These interactions can modulate various biological pathways, leading to the desired effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole derivatives such as [3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid] and its amides. These compounds share the pyrazole ring structure but differ in the substituents attached to the ring .
Uniqueness
The uniqueness of [3-(difluoromethyl)-1H-pyrazol-5-yl]methanol lies in its combination of the difluoromethyl and methanol groups. This combination can enhance the compound’s chemical and biological properties, making it a valuable tool in various scientific and industrial applications .
Properties
IUPAC Name |
[3-(difluoromethyl)-1H-pyrazol-5-yl]methanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6F2N2O/c6-5(7)4-1-3(2-10)8-9-4/h1,5,10H,2H2,(H,8,9) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEJAENTZNHCFMN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NN=C1C(F)F)CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6F2N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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